molecular formula C23H29NO6 B11127306 N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B11127306
M. Wt: 415.5 g/mol
InChI Key: PZZYIYWRQPZAMY-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a tetrahydropyran ring, a chromenone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chromenone Moiety: This can be achieved through a condensation reaction between a chromenone derivative and an appropriate aldehyde or ketone.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the tetrahydropyran ring to a more oxidized form.

    Reduction: Reduction reactions can target the chromenone moiety, potentially converting it to a dihydro derivative.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a lactone derivative, while reduction could produce a dihydrochromenone compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The unique combination of the tetrahydropyran ring, chromenone moiety, and acetamide group.

    Chemical Properties: Specific reactivity and stability under various conditions.

    Biological Activity: Distinct biological effects compared to other similar compounds.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C23H29NO6/c1-14-10-20(26)29-22-16-4-7-23(2,3)30-17(16)11-18(21(14)22)28-13-19(25)24-12-15-5-8-27-9-6-15/h10-11,15H,4-9,12-13H2,1-3H3,(H,24,25)

InChI Key

PZZYIYWRQPZAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC4CCOCC4)(C)C

Origin of Product

United States

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